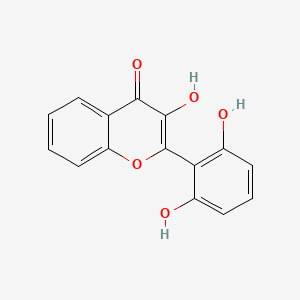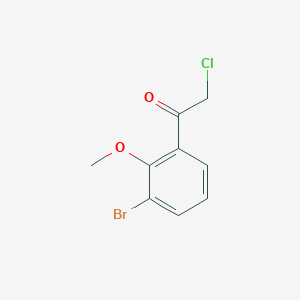
1-(2-Chlorostyryl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorostyryl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The compound features a chlorostyryl group attached to the isoquinoline ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Chlorostyryl)isoquinoline can be synthesized through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .
Another method involves the use of metal catalysts. For example, a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water can efficiently produce isoquinoline derivatives . This method is environmentally friendly and offers high yields.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of large-scale catalytic processes. These methods typically employ metal catalysts such as palladium or nickel to facilitate the cyclization and formation of the isoquinoline ring. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorostyryl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chlorostyryl group under basic conditions.
Major Products
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Applications De Recherche Scientifique
1-(2-Chlorostyryl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for treating neurological disorders and infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(2-Chlorostyryl)isoquinoline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A structural isomer of isoquinoline, quinoline has a nitrogen atom at a different position in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline, it has additional hydrogen atoms, making it less aromatic.
Chlorostyrene: Similar to the chlorostyryl group in 1-(2-Chlorostyryl)isoquinoline, chlorostyrene is a simpler compound without the isoquinoline ring
Uniqueness
This compound is unique due to the presence of both the chlorostyryl group and the isoquinoline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
14174-76-6 |
|---|---|
Formule moléculaire |
C17H12ClN |
Poids moléculaire |
265.7 g/mol |
Nom IUPAC |
1-[(E)-2-(2-chlorophenyl)ethenyl]isoquinoline |
InChI |
InChI=1S/C17H12ClN/c18-16-8-4-2-6-14(16)9-10-17-15-7-3-1-5-13(15)11-12-19-17/h1-12H/b10-9+ |
Clé InChI |
OCWDQURUJGLNNU-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CN=C2/C=C/C3=CC=CC=C3Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


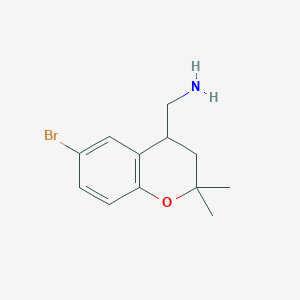
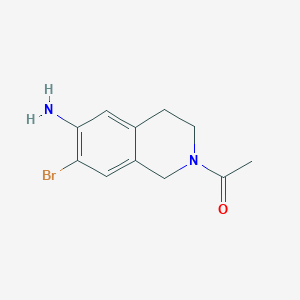
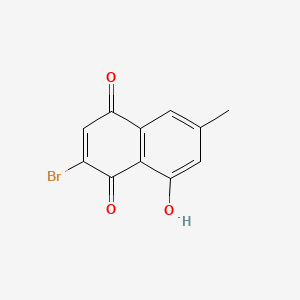
![4-[(2-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11850971.png)
![1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B11850974.png)
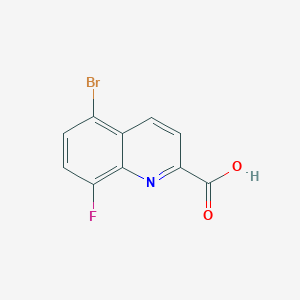
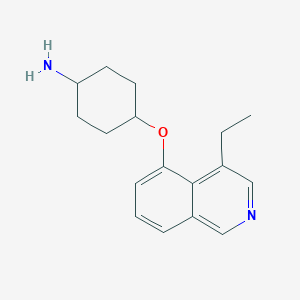

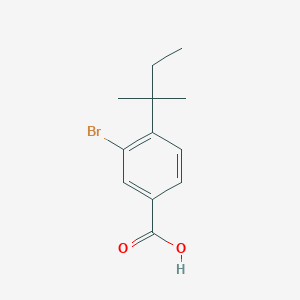
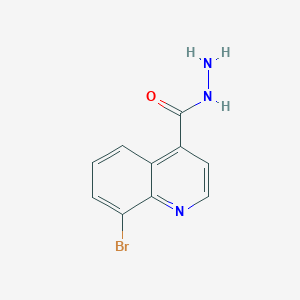
![[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea](/img/structure/B11851002.png)
